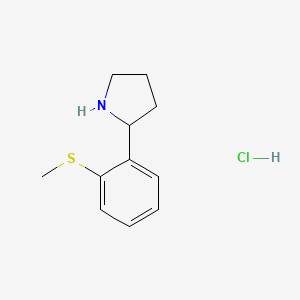2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride
CAS No.: 1998215-83-0
Cat. No.: VC6399145
Molecular Formula: C11H16ClNS
Molecular Weight: 229.77
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1998215-83-0 |
|---|---|
| Molecular Formula | C11H16ClNS |
| Molecular Weight | 229.77 |
| IUPAC Name | 2-(2-methylsulfanylphenyl)pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C11H15NS.ClH/c1-13-11-7-3-2-5-9(11)10-6-4-8-12-10;/h2-3,5,7,10,12H,4,6,8H2,1H3;1H |
| Standard InChI Key | ZADRPOCZVUWDGS-UHFFFAOYSA-N |
| SMILES | CSC1=CC=CC=C1C2CCCN2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrrolidine ring—a five-membered saturated heterocycle with one nitrogen atom—linked to a 2-(methylthio)phenyl group. The hydrochloride salt form enhances stability and solubility, critical for laboratory handling. Key structural identifiers include:
The methylthio (-SMe) group at the phenyl ring’s ortho position introduces steric and electronic effects, influencing reactivity in subsequent syntheses.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 229.77 g/mol |
| CAS Number | 1998215-83-0 |
| Hazard Statements | H302, H315, H319, H335 |
| Precautionary Measures | P261, P305+P351+P338 |
The compound’s GHS classification underscores moderate toxicity risks, necessitating precautions against ingestion, skin/eye contact, and inhalation .
Synthesis and Production Pathways
Synthetic Routes
The synthesis typically involves:
-
Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of diketones.
-
Phenyl Group Functionalization: Introduction of the methylthio moiety via nucleophilic aromatic substitution or coupling reactions.
A hypothetical route may employ 2-bromophenyl methyl sulfide reacting with pyrrolidine under palladium catalysis, followed by hydrochloric acid treatment to yield the hydrochloride salt.
Key Raw Materials
-
Pyrrolidine: Serves as the nitrogen-containing backbone.
-
2-(Methylthio)phenylboronic Acid: Facilitates Suzuki-Miyaura coupling for aryl group introduction.
-
Hydrochloric Acid: Used for salt formation.
Applications in Organic Synthesis and Pharmacology
Intermediate in Drug Discovery
The compound’s structure allows derivatization at multiple sites:
-
Pyrrolidine Nitrogen: Alkylation or acylation to modulate bioactivity.
-
Methylthio Group: Oxidation to sulfoxide or sulfone for enhanced electrophilicity.
Biological Activity
Pyrrolidine derivatives exhibit diverse pharmacological profiles, including:
-
Neurotransmitter Modulation: Potential affinity for dopamine or serotonin receptors.
-
Anti-inflammatory Effects: Inhibition of cyclooxygenase (COX) enzymes.
| Risk Category | Description |
|---|---|
| Acute Toxicity (H302) | Harmful if swallowed |
| Skin Irritation (H315) | Causes mild skin irritation |
| Eye Damage (H319) | Induces serious eye irritation |
| Respiratory Irritation (H335) | May cause respiratory discomfort |
| Supplier | Packaging | Price (USD) | Purity |
|---|---|---|---|
| Crysdot | 100 mg | $99 | 97% |
| Chemenu | 1 g | $365 | 97% |
| Alichem | 1 g | $401.70 | 97% |
Pricing reflects scale economies, with larger quantities (e.g., 1g) costing proportionally less per milligram .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume